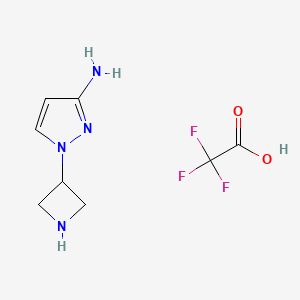

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidinone derivatives has been explored in various studies. In one approach, 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one was prepared through Betti’s condensation reaction, involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia. This intermediate was then treated with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone analogues. The structures of these compounds were confirmed using IR and 1H-NMR spectroscopy and elemental analysis . Another study reported the synthesis of azetidin-2-one containing pyrazoline derivatives by reacting 3-chloro-1-{4-[3-(Substituted phenyl)prop-2enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate, with the compounds characterized by IR, 1H NMR spectroscopy, and microanalysis .

Molecular Structure Analysis

The molecular structures of the synthesized azetidinone derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H-NMR) were the primary methods used to confirm the structures of the synthesized compounds. These techniques allowed for the identification of functional groups and the confirmation of the molecular framework of the azetidinone derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are multi-step processes that include condensation reactions, such as Betti’s condensation, and subsequent reactions with chloroacetic acid and POCl3 or hydrazine hydrate. These reactions lead to the formation of azetidinone rings, which are central to the compounds' potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are closely related to their molecular structure and the presence of various substituents on the azetidinone ring. The studies provided do not detail the specific physical properties such as melting points, solubility, or stability; however, the chemical properties can be inferred from the molecular structure and the presence of reactive functional groups that may interact with biological targets . The lack of antibacterial activity in some analogues, such as the N-(1H-tetrazol-5-yl) azetidin-2-one and its methyl and trifluoromethyl analogues, suggests that the presence or absence of certain substituents can significantly impact the biological activity of these compounds .

Antibacterial Evaluation

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Bioactivity of Pyrazole Derivatives

Researchers have developed a methodology for synthesizing various pyrazole derivatives, including those related to 1-(Azetidin-3-yl)pyrazol-3-amine. These compounds were characterized using spectroscopic techniques and crystallography, revealing their potential bioactivity against breast cancer and microbial infections (A. Titi et al., 2020).

Antimicrobial and Antibacterial Potential

Microwave-Assisted Synthesis of Pyrazole Heterocyclics

A study detailed the creation of pyrazole heterocyclic compounds via microwave irradiation, highlighting their insecticidal and antibacterial properties. This method represents a rapid synthesis approach, potentially applicable to creating compounds with similar backbones (P. P. Deohate et al., 2020).

Nitration and Heterocyclization

Nitration of Azolo[1,5-a]pyrimidin-7-amines

Research into the nitration of certain pyrazole compounds has led to the discovery of new azolo[1,5-a]pteridines and azolo[5,1-b]purines, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (D. Gazizov et al., 2020).

Antibacterial Evaluation of Azetidinone Derivatives

Antibacterial Properties of Azetidinone Derivatives

A study investigated azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for their antibacterial activities. This research highlights the potential of azetidinone derivatives in combating bacterial infections (Himani N. Chopde et al., 2012).

Novel Heterocyclic Amino Acid Derivatives

Synthesis of Azetidine and Oxetane Amino Acid Derivatives

Recent advancements have been made in synthesizing heterocyclic amino acid derivatives featuring azetidine and oxetane rings. Such compounds could have implications in medicinal chemistry and drug development (Emilis Gudelis et al., 2023).

Trifluoroacetic Acid in Synthesis

Trifluoroacetic Acid Reactions for Synthesis

Research into the reactions of trifluoroacetic acid lactone and hexafluorodehydroacetic acid with amines has led to the synthesis of various trifluoromethylated compounds. These findings demonstrate the utility of trifluoroacetic acid in synthesizing fluorinated compounds (V. V. Fedin et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKJCTSFAJQPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)

![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)